molecular formula C18H16Cl2FNOS B4571970 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide

Cat. No.: B4571970
M. Wt: 384.3 g/mol
InChI Key: ZFFNDJZSTVFZDJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide is a useful research compound. Its molecular formula is C18H16Cl2FNOS and its molecular weight is 384.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.0313689 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Self-Assembled Aggregates and Recognition Applications

Self-assembled aggregates of new fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers demonstrate selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This property can be applied in the development of selective extraction processes and sensors for specific compounds in environmental and analytical chemistry (Sawada et al., 2000).

Fluorescence Quenching for Protein Studies

Acrylamide derivatives serve as efficient quenchers of tryptophanyl fluorescence, providing a valuable tool for probing the exposure and conformational changes of tryptophanyl residues in proteins. This application is critical in protein biochemistry and structural biology for understanding protein folding, dynamics, and interactions (Eftink & Ghiron, 1976).

Antipathogenic Properties

Thiourea derivatives, including those with acrylamide groups, have shown significant antipathogenic activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. This research indicates the potential of acrylamide derivatives in developing new antimicrobial agents with antibiofilm properties, crucial for combating resistant bacterial infections (Limban et al., 2011).

Optoelectronic Applications

Acrylamide derivatives have been explored for their nonlinear optical limiting properties, making them suitable for applications in optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. This application leverages the unique optical properties of these compounds for advanced technological applications (Anandan et al., 2018).

Polymer Science and Materials Engineering

Acrylamide derivatives are used in the synthesis of thermoresponsive polymers tunable by pH and CO2, offering potential applications in smart materials and responsive systems. Such polymers can respond to environmental stimuli with applications in drug delivery systems, tissue engineering scaffolds, and smart coatings (Jiang et al., 2014).

Properties

IUPAC Name

(E)-N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2FNOS/c19-16-2-1-3-17(20)15(16)12-24-11-10-22-18(23)9-6-13-4-7-14(21)8-5-13/h1-9H,10-12H2,(H,22,23)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFNDJZSTVFZDJ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)C=CC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)/C=C/C2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
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N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.